3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Overview
Description
3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with a cyclopentane derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-microbial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
- 3-carbamoyl-3-(2,4-dichlorophenyl)propanoic acid
Uniqueness
3-[(2,4-Dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopentane ring and the dichlorophenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3/c1-15(2)10(6-7-16(15,3)14(21)22)13(20)19-12-5-4-9(17)8-11(12)18/h4-5,8,10H,6-7H2,1-3H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYKPGXKROROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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